molecular formula C5H8O6S B14132093 Glycerol carbonate mesylate

Glycerol carbonate mesylate

Cat. No.: B14132093
M. Wt: 196.18 g/mol
InChI Key: MYTOZGCDKPCNRB-UHFFFAOYSA-N
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Description

Glycerol carbonate mesylate is a chemical compound derived from glycerol carbonate, which is a versatile and biodegradable compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol carbonate mesylate can be synthesized through various methods. One common method involves the reaction of glycerol carbonate with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Glycerol carbonate mesylate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form glycerol carbonate and methanesulfonic acid.

    Transesterification: It can participate in transesterification reactions with alcohols to form different esters.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted glycerol carbonate derivatives can be formed.

    Hydrolysis Products: Hydrolysis yields glycerol carbonate and methanesulfonic acid.

    Transesterification Products: Transesterification with alcohols produces different esters of glycerol carbonate.

Scientific Research Applications

Glycerol carbonate mesylate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted glycerol carbonate derivatives.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of glycerol carbonate mesylate involves its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Carbonate: A precursor to glycerol carbonate mesylate, known for its versatility and biodegradability.

    Methanesulfonyl Chloride: Used in the synthesis of this compound, known for its reactivity and use in organic synthesis.

    Dimethyl Carbonate: Another carbonate compound used in similar applications, known for its low toxicity and environmental friendliness.

Uniqueness

This compound is unique due to its combination of the glycerol carbonate backbone with the mesylate group. This combination imparts unique chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.

Properties

Molecular Formula

C5H8O6S

Molecular Weight

196.18 g/mol

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate

InChI

InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3

InChI Key

MYTOZGCDKPCNRB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1COC(=O)O1

Origin of Product

United States

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